2-Chloro-4-nitrophenyl dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

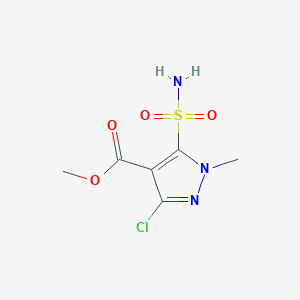

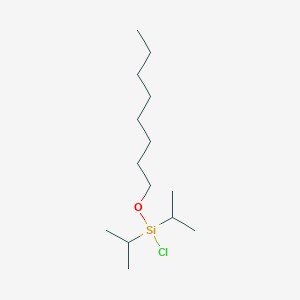

2-Chloro-4-nitrophenyl phosphate is an indispensable compound in the field of biomedicine . It possesses extraordinary capabilities in suppressing protein tyrosine phosphatases (PTPs) . The molecular formula of this compound is C6H5ClNO6P .

Synthesis Analysis

The degradation of 2-Chloro-4-nitrophenol has been reported to occur via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium, Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2C4NP-utilizers .Molecular Structure Analysis

The molecular formula of 2-Chloro-4-nitrophenyl dihydrogen phosphate is C6H5ClNO6P . The average mass is 253.534 Da and the monoisotopic mass is 252.954300 Da .Chemical Reactions Analysis

The BT pathway of the catabolism of 2C4NP in Cupriavidus sp. CNP-8 was characterized at the molecular, biochemical, and genetic levels . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone . HnpC, a BT 1,2-dioxygenase, was proved to catalyze BT ring-cleavage with formation of maleylacetate .Physical And Chemical Properties Analysis

The molecular formula of 2-Chloro-4-nitrophenyl dihydrogen phosphate is C6H5ClNO6P . The average mass is 253.534 Da and the monoisotopic mass is 252.954300 Da .Scientific Research Applications

Biomedical Applications

2-Chloro-4-nitrophenyl dihydrogen phosphate is noted for its role in suppressing protein tyrosine phosphatases (PTPs), which are enzymes that remove phosphate groups from proteins. This suppression can be crucial in the study of signal transduction pathways within cells, which are often mediated by the phosphorylation and dephosphorylation of proteins .

Chemical Synthesis

This compound is used as an intermediate in the synthesis of various pesticides, dyes, and pharmaceuticals. Its reactivity with other organic molecules makes it valuable for creating complex chemical structures .

Enzymatic Reactions

In enzymology, 2-Chloro-4-nitrophenyl dihydrogen phosphate can serve as a substrate for enzymes like phosphorylases, which catalyze the addition of phosphate groups to other molecules. This is particularly useful in chemoenzymatic synthesis, where both chemical and enzymatic methods are employed to produce specific compounds .

Safety and Hazards

Future Directions

The degradation of 2-Chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium increases our knowledge of the catabolic diversity for microbial 2C4NP degradation at the molecular and biochemical level . This could open up new avenues for research and applications in biomedicine and environmental science.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-nitrophenyl dihydrogen phosphate is Protein Tyrosine Phosphatases (PTPs) . PTPs are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

2-Chloro-4-nitrophenyl dihydrogen phosphate interacts with its targets, the PTPs, by suppressing their activity . This suppression can lead to changes in the phosphorylation state of proteins, thereby affecting the signaling pathways they are involved in .

Biochemical Pathways

The compound is degraded via the 1,2,4-benzenetriol (BT) pathway in certain bacteria such as Cupriavidus sp. CNP-8 . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2C4NP-utilizers . The BT pathway involves the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .

Pharmacokinetics

Given its molecular weight of 25353 , it is likely to have good bioavailability as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The suppression of PTPs by 2-Chloro-4-nitrophenyl dihydrogen phosphate can lead to changes in cellular processes controlled by these enzymes . This could potentially be used for therapeutic intervention against various diseases, including malignancies and autoimmune disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-nitrophenyl dihydrogen phosphate. For example, certain bacteria, such as Cupriavidus sp. CNP-8, can degrade this compound, which would affect its persistence in the environment

properties

IUPAC Name |

(2-chloro-4-nitrophenyl) dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClNO6P/c7-5-3-4(8(9)10)1-2-6(5)14-15(11,12)13/h1-3H,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQSNKKSCOCCOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClNO6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439315 |

Source

|

| Record name | AGN-PC-0N3TPY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitrophenyl dihydrogen phosphate | |

CAS RN |

14957-98-3 |

Source

|

| Record name | AGN-PC-0N3TPY | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B179824.png)

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)